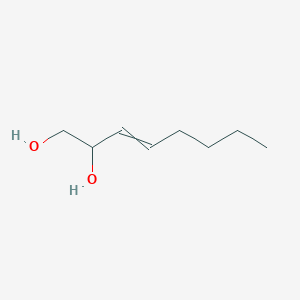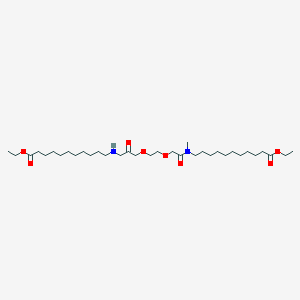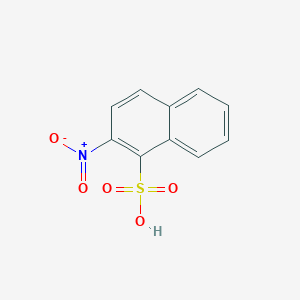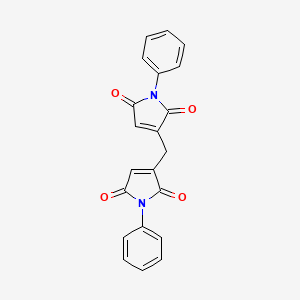
3,3'-Methylenebis(1-phenyl-1H-pyrrole-2,5-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Methylenebis(1-phenyl-1H-pyrrole-2,5-dione) is an organic compound with the molecular formula C21H14N2O4. It is also known by several other names, including 1,1’-(methylenedi-4,1-phenylene)bis-1H-pyrrole-2,5-dione and bismaleimide S . This compound is characterized by its two pyrrole-2,5-dione groups connected by a methylene bridge, each attached to a phenyl group.
準備方法
3,3’-Methylenebis(1-phenyl-1H-pyrrole-2,5-dione) can be synthesized through a reaction involving maleic anhydride and aniline. The process typically involves two stages: the formation of an amide acid in the first stage, followed by imidization in the second stage . Industrial production methods often employ catalysts to enhance yield and purity by minimizing side reactions .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups, where various substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
科学的研究の応用
3,3’-Methylenebis(1-phenyl-1H-pyrrole-2,5-dione) has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
作用機序
The mechanism by which 3,3’-Methylenebis(1-phenyl-1H-pyrrole-2,5-dione) exerts its effects involves its reactive maleimide groups. These groups can form covalent bonds with nucleophiles, such as amines and thiols, in biological molecules. This reactivity allows the compound to modify proteins and enzymes, potentially altering their function and activity .
類似化合物との比較
3,3’-Methylenebis(1-phenyl-1H-pyrrole-2,5-dione) is unique due to its specific structure and reactivity. Similar compounds include:
1,1’-(methylenedi-4,1-phenylene)bismaleimide: Shares a similar core structure but may have different substituents on the phenyl groups.
4,4’-Methylenebis(N-phenylmaleimide): Another related compound with similar reactivity but different applications.
These compounds are often compared based on their reactivity, stability, and suitability for various applications in materials science and biology.
特性
CAS番号 |
47534-51-0 |
|---|---|
分子式 |
C21H14N2O4 |
分子量 |
358.3 g/mol |
IUPAC名 |
3-[(2,5-dioxo-1-phenylpyrrol-3-yl)methyl]-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C21H14N2O4/c24-18-12-14(20(26)22(18)16-7-3-1-4-8-16)11-15-13-19(25)23(21(15)27)17-9-5-2-6-10-17/h1-10,12-13H,11H2 |
InChIキー |
BTUZQYJLOSUOAV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C2=O)CC3=CC(=O)N(C3=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


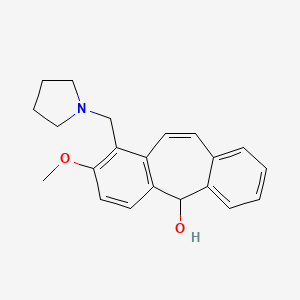
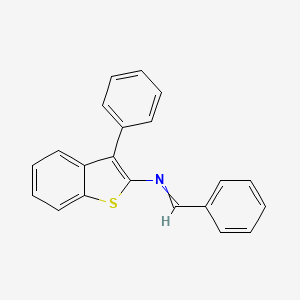
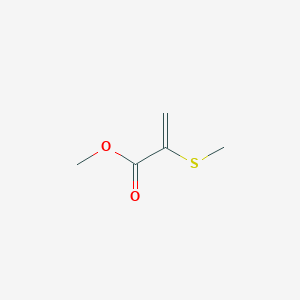
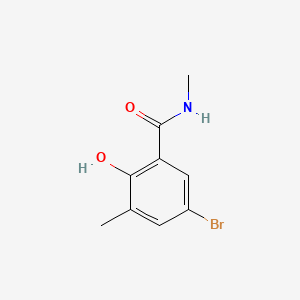
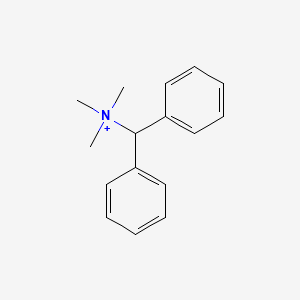

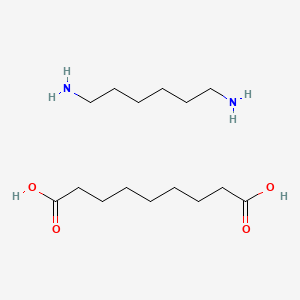
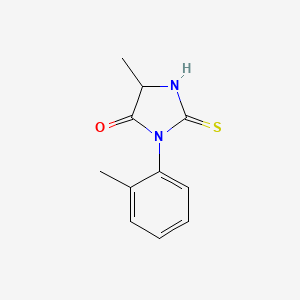
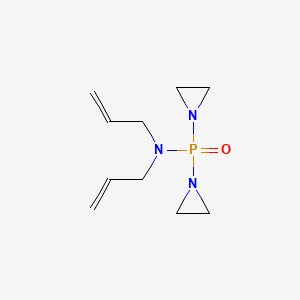
![2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol](/img/structure/B14663225.png)
